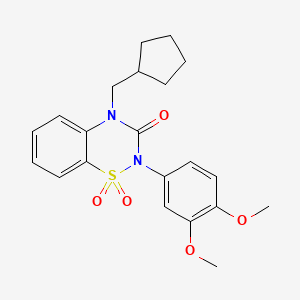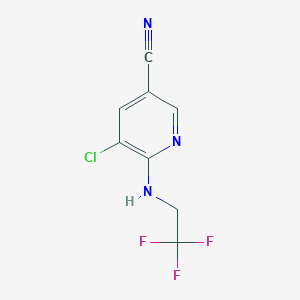![molecular formula C14H16N2O2 B15122520 [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B15122520.png)
[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol is a compound that features an indole ring fused with a pyrrolidine ring, connected through a methanol group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the pyrrolidine ring further enhances its biological significance, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol typically involves the reaction of indole-3-carboxaldehyde with pyrrolidine under specific conditions. The reaction may proceed through a nucleophilic addition mechanism, followed by reduction to yield the desired product . Common reagents used in this synthesis include hydrazine hydrate and phthalic anhydride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic substitution reactions on the indole ring can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-methanol .
Scientific Research Applications
Chemistry
In chemistry, [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol is used as a precursor for synthesizing various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .
Biology
Biologically, this compound is studied for its potential antiviral, anticancer, and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cells and viruses .
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for new therapeutic agents .
Industry
Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products .
Mechanism of Action
The mechanism of action of [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to multiple receptors, influencing various biological pathways. This binding can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol, known for its biological activities.
Pyrrolidine: A versatile scaffold in drug discovery, used to develop various bioactive compounds.
Uniqueness
The uniqueness of this compound lies in its combined indole and pyrrolidine structure, which enhances its biological activity and versatility in chemical reactions. This dual functionality makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c17-9-10-4-3-7-16(10)14(18)12-8-15-13-6-2-1-5-11(12)13/h1-2,5-6,8,10,15,17H,3-4,7,9H2 |
InChI Key |
PECDMTFUXHNIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CNC3=CC=CC=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B15122446.png)
![2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B15122450.png)
![1-{4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B15122458.png)
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane](/img/structure/B15122460.png)
![6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole](/img/structure/B15122461.png)
![3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15122476.png)
![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122480.png)
![1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15122482.png)
![2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122484.png)
![3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122492.png)
![2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine](/img/structure/B15122499.png)

![5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122506.png)

